

# Commercial Suppliers of High-Purity 2-(Chloromethyl)benzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Chloromethyl)benzonitrile

Cat. No.: B189560

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity **2-(Chloromethyl)benzonitrile** (CAS No. 612-13-5), a critical intermediate in the pharmaceutical and fine chemical industries. This document outlines key suppliers, product specifications, relevant experimental protocols for analysis, and its role in synthetic pathways.

## Introduction

**2-(Chloromethyl)benzonitrile**, also known as o-cyanobenzyl chloride, is a versatile bifunctional molecule featuring a reactive chloromethyl group and a nitrile moiety.<sup>[1]</sup> The electrophilic benzylic chloride is susceptible to nucleophilic substitution, while the nitrile group can undergo various transformations, making it a valuable building block in organic synthesis.<sup>[2]</sup> Its primary applications are in the synthesis of pharmaceuticals, agrochemicals, and fluorescent whitening agents.<sup>[1][3][4]</sup> In drug development, it is a key intermediate for synthesizing angiotensin II receptor antagonists, and its derivatives are explored for anticancer, antimalarial, and antiviral activities.<sup>[2][5][6]</sup>

## Commercial Availability and Specifications

A number of chemical suppliers offer **2-(Chloromethyl)benzonitrile** in various purities. The quality and purity of this intermediate are paramount, as impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).<sup>[1]</sup> High-purity grades are essential for research and drug development applications.

The following table summarizes the specifications of **2-(Chloromethyl)benzonitrile** from various commercial suppliers.

Supplier	Purity	Appearance	Melting Point (°C)	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Simson Pharma Limited	High Quality (Certificate of Analysis provided)	-	-	C8H6CIN	151.59	612-13-5
Ruifu Chemical	≥98.0% (GC)	-	-	C8H6CIN	-	612-13-5
Sancai Industry	≥98%	White powder	-	C8H6CIN	151.59	612-13-5
Chem-Impex	≥99%	White to off-white powder	54-63	C8H6CIN	151.6	612-13-5
Shandong Minglang Chemical Co., Ltd.	Conforms to standard (IR, NMR)	White powder	-	C8H6CIN	-	612-13-5
MIT-IVY INDUSTRY CO.,LTD	≥99%	Colorless to jade needle-like crystal	59.5	C8H6CIN	151.59	612-13-5
TCI	>98.0% (GC)	White to Almost white powder to crystal	59.0 to 63.0	C8H6CIN	151.59	612-13-5
Sigma-Aldrich (Ambeed)	98%	Solid	-	C8H6CIN	151.6	612-13-5

# Synthetic and Experimental Methodologies

## Synthesis Routes

The primary industrial synthesis of **2-(Chloromethyl)benzonitrile** involves the direct halogenation of 2-methylbenzonitrile (o-tolunitrile).[2] This reaction typically employs a chlorinating agent like N-Chlorosuccinimide (NCS), often initiated by light or radical initiators.[2] Careful control of molar ratios is crucial to favor mono-chlorination and ensure high purity of the final product.[2]

An alternative method is the chloromethylation of benzonitrile, which introduces the chloromethyl group directly onto the aromatic ring using formaldehyde and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride.[2]

Caption: Primary synthetic routes to **2-(Chloromethyl)benzonitrile**.

## Quality Control and Analytical Protocols

Ensuring the high purity of **2-(Chloromethyl)benzonitrile** is critical for its application in pharmaceutical synthesis.[1] A combination of chromatographic and spectroscopic techniques is employed for quality control.

### 1. Gas Chromatography (GC):

- Purpose: To determine the purity of the compound and quantify any impurities.
- Methodology: A sample is vaporized and injected into the head of a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for detection. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

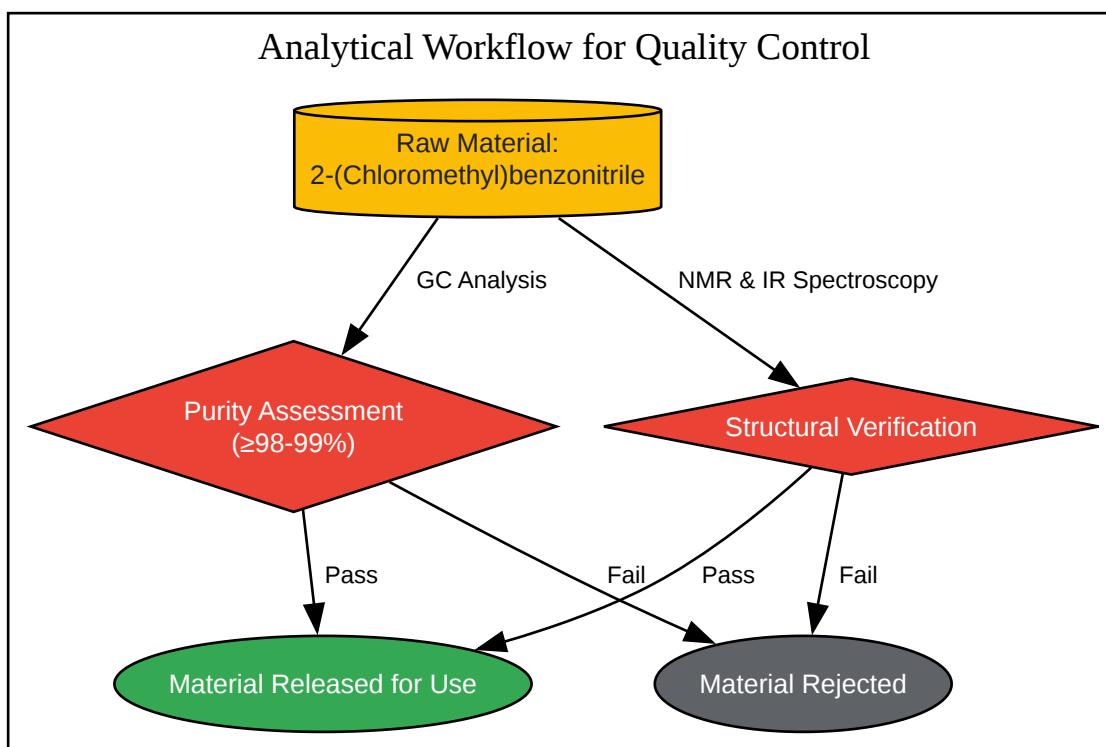
### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ ):

- Purpose: To confirm the molecular structure of the compound.
- Methodology: The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and placed in a strong magnetic field.

- $^1\text{H}$  NMR: Confirms the presence and connectivity of protons. For **2-(Chloromethyl)benzonitrile**, characteristic peaks would include those for the aromatic protons and a singlet for the  $-\text{CH}_2\text{Cl}$  protons.[2]
- $^{13}\text{C}$  NMR: Confirms the carbon framework of the molecule, showing distinct signals for the nitrile carbon, the chloromethyl carbon, and the aromatic carbons.[2]

### 3. Infrared (IR) Spectroscopy:

- Purpose: To identify the key functional groups present in the molecule.
- Methodology: A beam of infrared light is passed through the sample. The absorption of specific frequencies corresponds to the vibrational frequencies of the bonds. Characteristic absorptions for **2-(Chloromethyl)benzonitrile** include a sharp peak for the nitrile ( $\text{C}\equiv\text{N}$ ) stretch and peaks corresponding to the C-Cl bond and the aromatic ring.[2]



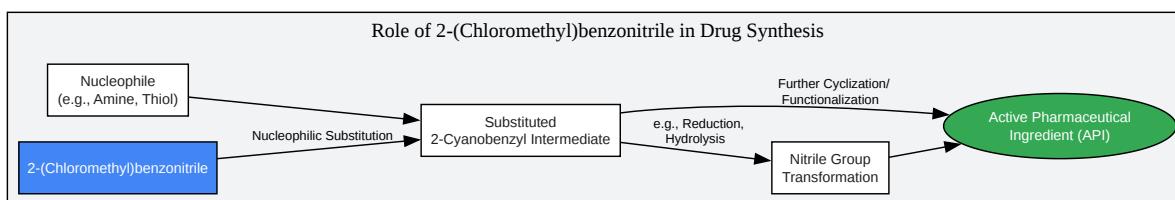
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Caption: A typical quality control workflow for **2-(Chloromethyl)benzonitrile**.

## Role in Drug Development and Synthesis

The dual reactivity of **2-(Chloromethyl)benzonitrile** makes it a versatile intermediate for constructing complex molecular scaffolds.<sup>[2]</sup> The chloromethyl group readily undergoes nucleophilic substitution with amines, thiols, and alkoxides, while the nitrile group can be transformed into amines, amides, or carboxylic acids.<sup>[2]</sup>

This compound is a key building block for various active pharmaceutical ingredients. For example, its structural framework is found in many biologically active heterocyclic compounds.<sup>[2]</sup> Its use has been noted in the synthesis of compounds targeting tubulin polymerization and PD-1/PD-L1 interaction in cancer therapy, as well as in the development of HCV entry inhibitors.<sup>[6]</sup>



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## References

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
- 2. 2-(Chloromethyl)benzonitrile | 612-13-5 | Benchchem [benchchem.com]
- 3. [ruifuchem.com](http://ruifuchem.com) [ruifuchem.com]

- 4. chemimpex.com [chemimpex.com]
- 5. nbino.com [nbino.com]
- 6. benchchem.com [benchchem.com]
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